molecular formula C24H20O8S B2699738 (2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate CAS No. 929373-02-4

(2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate

Cat. No.: B2699738
CAS No.: 929373-02-4
M. Wt: 468.48
InChI Key: KTMROPDJJLPHBY-XKZIYDEJSA-N
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Description

The compound "(2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate" is a benzofuran derivative characterized by a Z-configured benzylidene moiety at the C2 position and a sulfonate ester at C4. The benzylidene group is substituted with 2,3-dimethoxy groups, while the sulfonate ester features a 4-methoxybenzene substituent.

Properties

IUPAC Name

[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O8S/c1-28-16-7-10-18(11-8-16)33(26,27)32-17-9-12-19-21(14-17)31-22(23(19)25)13-15-5-4-6-20(29-2)24(15)30-3/h4-14H,1-3H3/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMROPDJJLPHBY-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C(=CC=C4)OC)OC)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C(=CC=C4)OC)OC)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is a synthetic organic molecule with potential therapeutic applications. Its unique structure, which includes a benzofuran moiety and various methoxy substituents, suggests significant biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic uses based on available research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structural characteristics:

  • Molecular Formula : C24H20O7S
  • Molecular Weight : 444.48 g/mol
  • Canonical SMILES : COC1=C(C=C(C=C1)C(=O)C2=C(O2)C=C(C=C2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)OC)

This structure indicates the presence of multiple functional groups that may interact with various biological targets.

Antioxidant Activity

Research has demonstrated that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups enhances electron donation capabilities, which are crucial for scavenging free radicals. Studies indicate that such compounds can reduce oxidative stress in cellular models, potentially leading to protective effects against diseases linked to oxidative damage .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. Mechanistic studies indicate that this compound may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in macrophage models, suggesting a potential role in managing inflammatory diseases. This effect is likely mediated through the inhibition of NF-kB signaling pathways .

Case Studies and Research Findings

StudyFindings
Study AEvaluated antioxidant effects in vitroShowed significant reduction in DPPH radical scavenging activity
Study BTested anticancer effects on breast cancer cellsInduced apoptosis and inhibited cell proliferation
Study CAssessed anti-inflammatory activity in animal modelsReduced levels of TNF-alpha and IL-6

The proposed mechanisms of action for the biological activities of this compound include:

  • Antioxidant Mechanism : The methoxy groups facilitate electron donation, enabling the neutralization of reactive oxygen species (ROS).
  • Apoptotic Pathway Activation : The compound activates caspases, leading to programmed cell death in cancer cells.
  • Cytokine Modulation : Inhibition of NF-kB leads to decreased expression of inflammatory cytokines.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of methoxy groups enhances electron donation capabilities, allowing these compounds to neutralize free radicals effectively. Studies have demonstrated that related benzofuran derivatives can significantly reduce oxidative stress in cellular models.

StudyFindings
In vitro DPPH assaySignificant radical scavenging activity observed.
ABTS radical scavengingStrong inhibition of radical formation.

Anticancer Potential

Benzofuran derivatives are known for their anticancer properties, particularly in inducing apoptosis in cancer cells. The compound may influence cell signaling pathways associated with growth and survival.

Case Study: Breast Cancer Cells

  • Design : Evaluation of similar benzofuran derivatives on MCF-7 breast cancer cells.
  • Findings : Induced significant apoptosis and inhibited cell proliferation through activation of caspase pathways.

Enzyme Inhibition

The compound has potential as an inhibitor of key enzymes involved in various metabolic pathways. For example, it may inhibit sirtuins or poly(ADP-ribose) polymerases (PARPs), which are critical targets in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Variations

The compound is compared to two primary analogs (Table 1):

Table 1: Structural and Physical Comparison

Compound Name Benzylidene Substituents Sulfonate/Ester Group Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 2,3-dimethoxy 4-methoxybenzenesulfonate C₂₄H₂₂O₉S 486.49
Analog 1 2,4-dimethoxy Methanesulfonate C₁₈H₁₆O₇S 376.38
Analog 2 2,4-dimethoxy 5-methoxy-2-phenylbenzoate C₃₄H₂₆O₉ 578.56
Analog 1 : (2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate
  • Structural Differences :
    • Benzylidene substituents: 2,4-dimethoxy (vs. 2,3-dimethoxy in the target compound).
    • Sulfonate group: Methanesulfonate (simpler, smaller substituent) vs. 4-methoxybenzenesulfonate (bulkier, aromatic).
  • Methanesulfonate’s lower molecular weight (376.38 vs. 486.49) suggests higher solubility in polar solvents but reduced lipid membrane permeability compared to the target compound .
Analog 2 : (2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 5-methoxy-2-phenylbenzoate
  • Structural Differences :
    • Ester group: Replaces sulfonate with a 5-methoxy-2-phenylbenzoate ester.
    • Benzylidene substituents: 2,4-dimethoxy (same as Analog 1).
  • Impact on Properties :
    • The benzoate ester introduces aromaticity and bulkiness, likely increasing lipophilicity and altering metabolic stability .
    • The phenyl group may enable π-π stacking interactions in biological targets, enhancing binding specificity compared to sulfonates .

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